1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile

Übersicht

Beschreibung

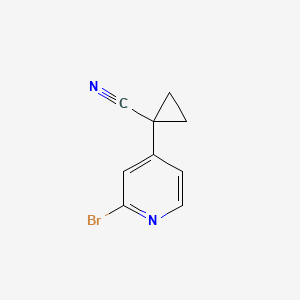

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile is an organic compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . It is a heterocyclic compound containing a bromopyridine moiety attached to a cyclopropanecarbonitrile group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

The synthesis of 1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile typically involves the reaction of 2-bromopyridine with cyclopropanecarbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile serves as a vital building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to interact with specific biological targets, making it valuable in drug discovery and development.

Key Findings :

- It has been utilized in synthesizing compounds that inhibit specific enzymes or receptors, potentially leading to new therapeutic agents.

- Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-cancer and anti-inflammatory properties.

Organic Synthesis

In organic chemistry, this compound is used as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including substitution and oxidation reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Bromine can be replaced by nucleophiles | Various substituted derivatives |

| Oxidation | Can be oxidized to form different functional groups | Oxidized derivatives |

| Reduction | Reduction leads to amine or alcohol derivatives | Reduced products |

Material Science

The compound is also explored in material science for developing novel materials with unique properties. Its structural characteristics can enhance the performance of materials used in electronics and coatings.

Case Study :

Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for advanced applications in electronics.

Wirkmechanismus

The mechanism of action of 1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary based on the specific derivative or application being studied .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile can be compared with similar compounds such as:

1-(4-Bromopyridin-2-YL)cyclopropanecarbonitrile: This compound has a similar structure but with the bromine atom positioned differently on the pyridine ring.

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile: This compound contains a chlorine atom instead of bromine, which can lead to different reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts .

Biologische Aktivität

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H7BrN2

- Molar Mass : 223.07 g/mol

- CAS Number : 1279815-46-1

The compound features a brominated pyridine ring and a cyclopropanecarbonitrile moiety, which may contribute to its unique biological properties.

This compound is hypothesized to interact with various biological targets, influencing cellular processes. Similar compounds have demonstrated the ability to modulate enzyme activities and receptor signaling pathways, which may lead to alterations in cellular signaling and function.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.

- Receptor Modulation : It could potentially modulate the activity of various receptors, impacting downstream signaling cascades.

Anticancer Potential

Research has indicated that derivatives of pyridine and cyclopropane structures exhibit promising anticancer properties. For instance, similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer models .

| Cell Line | Effect Observed | Reference |

|---|---|---|

| 4T1 Breast Cancer | Inhibition of cell proliferation | |

| ScN2a Neuroblastoma | Induction of apoptosis |

Pharmacological Studies

Studies have focused on the pharmacokinetics and pharmacodynamics of related compounds. For instance, structural modifications have been shown to enhance the bioavailability and efficacy of pyridine-based compounds in preclinical models .

Case Studies

- Inhibition of FGFR Pathway : A study highlighted the inhibition of fibroblast growth factor receptors (FGFR) by similar compounds, suggesting that this compound may also affect this pathway, which is crucial in cancer progression.

- Neuroprotective Effects : Another investigation into related structures revealed neuroprotective effects against prion-induced neurotoxicity, indicating potential applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

1-(2-bromopyridin-4-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLRZPZCPJJBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.